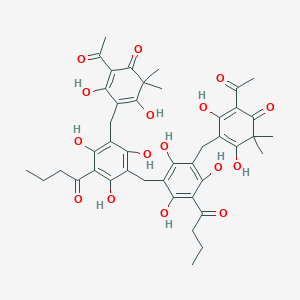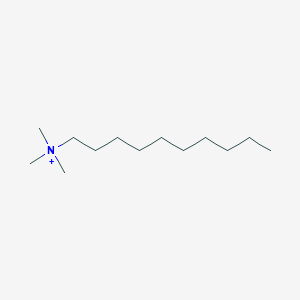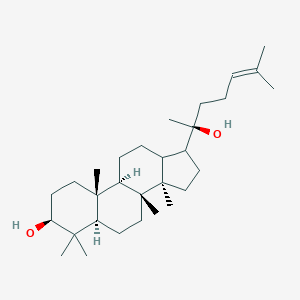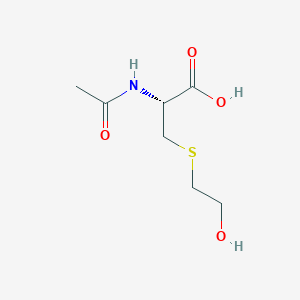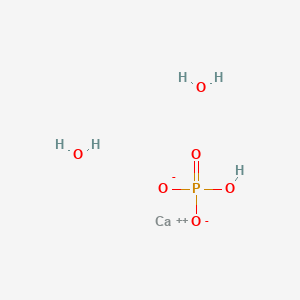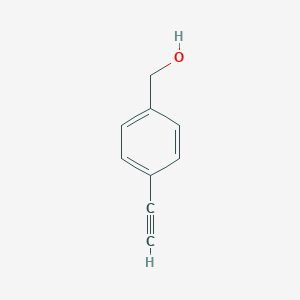
(4-乙炔基苯基)甲醇
描述
(4-ethynylphenyl)methanol is an organic compound with the molecular formula C9H8O. It is characterized by the presence of an ethynyl group attached to a benzyl alcohol moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
科学研究应用
(4-ethynylphenyl)methanol has several applications in scientific research:
Chemistry: It is used in the synthesis of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes.
Biology: The compound is employed in the preparation of arylalkyne-tagged sugars for the photoinduced glycosylation of cysteine-containing peptides.
Medicine: (4-ethynylphenyl)methanol can act as a precursor to synthesize fluorescent probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
Mode of Action
It’s known that it can be used in the synthesis of various complex molecules , suggesting that it may interact with its targets through covalent bonding or other chemical interactions.
Biochemical Pathways
The biochemical pathways affected by 4-Ethynylbenzyl alcohol are currently unknown. It’s worth noting that this compound can be used in the synthesis of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes . These compounds have diverse applications in biochemistry and could potentially affect various biochemical pathways.
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (13216 g/mol) , boiling point (239.6±23.0℃ at 760 Torr) , and density (1.08±0.1 g/cm3 at 20 ºC 760 Torr) can provide some insights into its potential pharmacokinetic behavior.
Result of Action
It has been used in the preparation of arylalkyne-tagged sugars for the photoinduced glycosylation of cysteine-containing peptides . This suggests that it may have potential applications in bioconjugation and the study of protein function.
Action Environment
It’s known that it should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: (4-ethynylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl alcohol with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, (4-ethynylphenyl)methanol can be produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or recrystallization to obtain the final product .
化学反应分析
Types of Reactions: (4-ethynylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethynylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can be reduced to 4-ethynylbenzylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 4-ethynylbenzyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: 4-Ethynylbenzaldehyde.
Reduction: 4-Ethynylbenzylamine.
Substitution: 4-Ethynylbenzyl chloride.
相似化合物的比较
- 2-Ethynylbenzyl alcohol
- 4-Ethynylbenzonitrile
- 4-Ethynylbenzaldehyde
- 4-Ethynylanisole
Comparison: (4-ethynylphenyl)methanol is unique due to its specific structure, which combines an ethynyl group with a benzyl alcohol moiety. This combination allows it to participate in a wide range of chemical reactions, making it versatile in various applications. In contrast, similar compounds like 2-Ethynylbenzyl alcohol and 4-Ethynylbenzonitrile may have different reactivity and applications due to variations in their functional groups and molecular structures .
属性
IUPAC Name |
(4-ethynylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZORVSTESPHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457502 | |
| Record name | 4-Ethynylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-04-7 | |
| Record name | 4-Ethynylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ethynylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optical properties of poly(4-EBA) and how do they compare to similar polyacetylenes?
A1: Poly(4-EBA), a conjugated polymer, exhibits a photoluminescence maximum peak at 465 nm, corresponding to a photon energy of 2.67 eV []. This information, along with UV-visible absorption data, allows researchers to compare poly(4-EBA)'s optical properties to other polyacetylene derivatives and understand its potential applications in areas like light-emitting devices or sensors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






